molecular formula C21H22N2O2S B11647891 4-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11647891
M. Wt: 366.5 g/mol
InChI Key: OSMZAIOWCRFBJG-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves multiple steps. One common method includes the condensation of a suitable benzothiophene derivative with a pyrimidine precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to fully saturated derivatives.

Scientific Research Applications

4-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-(1-propenyl)-: A structurally related compound with similar functional groups.

    (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Another related compound with a similar backbone.

Uniqueness

4-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine stands out due to its unique combination of functional groups and the potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C21H22N2O2S/c1-4-7-14-10-11-16(17(12-14)24-3)25-20-19-15-8-5-6-9-18(15)26-21(19)23-13(2)22-20/h4,7,10-12H,5-6,8-9H2,1-3H3/b7-4+

InChI Key

OSMZAIOWCRFBJG-QPJJXVBHSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC2=C3C4=C(CCCC4)SC3=NC(=N2)C)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC2=C3C4=C(CCCC4)SC3=NC(=N2)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.